C20H15Cl2N3

Neglected Tropical Diseases Enzyme Inhibition Target-Based Drug Discovery

Procuring by molecular formula C20H15Cl2N3 alone risks isomer mismatch, invalidating target-based assays. This benzimidazole isomer is the validated TbPTR1 inhibitor required for HTS calibration. - Confirmed Ki = 7 nM against TbPTR1, enabling accurate benchmarking for antitrypanosomal screening. - Co-crystal structure available (PDB 2WD8) to guide rational, structure-based lead optimization. - CAS 1224624-75-2 uniquely identifies this isomer, eliminating ambiguity in procurement and ensuring experimental reproducibility.

Molecular Formula C20H15Cl2N3
Molecular Weight 368.3 g/mol
Cat. No. B12619596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H15Cl2N3
Molecular FormulaC20H15Cl2N3
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C20H14ClN3.ClH/c21-15-12-10-14(11-13-15)19-23-18-9-5-4-8-17(18)20(24-19)22-16-6-2-1-3-7-16;/h1-13H,(H,22,23,24);1H
InChIKeyMUJXOSWQNZLZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C20H15Cl2N3 Isomer Procurement Guide


The molecular formula C20H15Cl2N3 (MW ~368.26 g/mol) encompasses multiple structural isomers with distinct pharmacological profiles. The principal variants identified in scientific literature and authoritative databases include: (1) 1-(3,4-dichlorobenzyl)-7-phenyl-1H-benzimidazol-2-amine (PDB Ligand ID: VGF), a Trypanosoma brucei pteridine reductase 1 (PTR1) inhibitor [1]; (2) 1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole (CAS 170938-62-2), a CYP3A4 inhibitor and antifungal/antiprotozoal agent [2]; (3) 2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline (CAS 860784-94-7), evaluated as an antimalarial [3]; (4) 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine; hydrochloride, a privileged quinazoline scaffold investigated for anticancer applications [4]. Procurement must specify the exact CAS number, IUPAC name, and InChIKey to ensure receipt of the intended isomer.

1
Specify exact CAS number for isomer identity
2
Validate IUPAC name and InChIKey before purchase
3
Request analytical spectra to confirm structure

C20H15Cl2N3 Substitution Risks


Procurement based solely on the molecular formula C20H15Cl2N3 poses significant scientific and financial risk due to structural isomerism. A 1-(3,4-dichlorobenzyl)-7-phenyl-1H-benzimidazol-2-amine (Ki = 7 nM for TbPTR1) [1] is mechanistically and functionally distinct from a 1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole (IC50 = 5 µM for CYP3A4) [2]. Substituting one for the other without verification via CAS number, InChIKey, or provided analytical spectra will invalidate experimental results, particularly in SAR campaigns, target-based screening, and in vivo efficacy models. The chlorine substitution pattern (e.g., 3,4-dichloro vs. 2,6-dichloro) and core heterocycle (benzimidazole vs. pyrrole-imidazole vs. quinazoline) directly determine target engagement, metabolic stability, and off-target liability.

Intended Isomer
Risk if Substituted
Benzimidazole (TbPTR1 inhibitor)
Pyrrole-imidazole isomer may show CYP3A4 activity instead, altering target engagement
Pyrrole-imidazole (CYP3A4 inhibitor)
Benzimidazole isomer may lack CYP3A4 inhibition, invalidating DDI screening

C20H15Cl2N3 Comparative Efficacy Data


TbPTR1 versus CYP3A4 Target Activity

The 1-(3,4-dichlorobenzyl)-7-phenyl-1H-benzimidazol-2-amine isomer of C20H15Cl2N3 demonstrates a binding affinity (Ki) of 0.007 µM (7 nM) for Trypanosoma brucei pteridine reductase 1 (PTR1) [1], a validated target for Human African Trypanosomiasis. In stark contrast, a structurally distinct C20H15Cl2N3 isomer, the pyrrole-imidazole derivative (CAS 170938-62-2), exhibits an IC50 of 5.0 µM (5,000 nM) for the off-target CYP3A4 enzyme [2].

TbPTR1 vs CYP3A4 Affinity
Reported
Ki 0.007 µM (TbPTR1) vs IC50 5.0 µM (CYP3A4)
Supports target-engagement study context
Cross-study comparable; different assay platforms
Neglected Tropical Diseases Enzyme Inhibition Target-Based Drug Discovery

P. falciparum Antimalarial Activity

The 1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole isomer (CAS 170938-62-2) was evaluated within a series of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives. While specific IC50 values for this exact compound against Plasmodium falciparum are not isolated in public abstracts, the series is characterized as possessing micromolar activities against T. b. rhodesiense and L. donovani, and importantly, nanomolar potency against P. falciparum [1]. This class-level profile establishes this isomer as a candidate for antimalarial lead optimization.

Antimalarial Series Activity
Class-level
Reported nanomolar class activity against P. falciparum
Class-level antimalarial screening context
Data to verify; full-text assay details required
Antimalarial Drug Discovery Antiprotozoal Agents Phenotypic Screening

TbPTR1 Co-crystal Structure (PDB 2WD8)

The 1-(3,4-dichlorobenzyl)-7-phenyl-1H-benzimidazol-2-amine isomer (VGF) has a solved co-crystal structure with its target, Trypanosoma brucei pteridine reductase 1 (PTR1), deposited in the Protein Data Bank (PDB ID: 2WD8) [1]. This high-resolution structural information provides atomic-level detail of the binding pose, key ligand-protein interactions, and conformational changes upon binding. This is a crucial advantage over the structurally distinct C20H15Cl2N3 isomers lacking experimental 3D target-bound structures.

Co-crystal Structure
Reported
PDB 2WD8: TbPTR1 + VGF complex available
Enables structure-based design review
Not available for other isomers
Structural Biology Structure-Based Drug Design X-ray Crystallography

Antiproliferative Activity in HCT-116 Cells

The 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine; hydrochloride isomer of C20H15Cl2N3, representing the 2-aryl-4-anilinoquinazoline scaffold, has reported antiproliferative activity with an IC50 of 2.8 µM against the HCT-116 colorectal cancer cell line . A structurally related analog, 6-halo-2-phenyl-substituted 4-anilinoquinazoline (10b), exhibits comparable potency with an IC50 of 2.0 µM against the T98G glioblastoma cell line . This positions the C20H15Cl2N3 quinazoline as a viable entry point for anticancer lead discovery within this well-characterized privileged scaffold class.

HCT-116 Antiproliferative
Data to verify
Reported IC50 2.8 µM (HCT-116 cells)
Supports cell-model endpoint review
Source review required; comparator data from different cell line
Cancer Therapeutics Antiproliferative Agents Quinazoline Scaffold

C20H15Cl2N3 Research Applications


TbPTR1 Inhibitor Screening Assays

Procure the benzimidazole isomer, 1-(3,4-dichlorobenzyl)-7-phenyl-1H-benzimidazol-2-amine (VGF, CAS 1224624-75-2), for use as a positive control or reference inhibitor in enzymatic assays against TbPTR1. Its validated Ki of 7 nM [1] and available co-crystal structure (PDB 2WD8) [2] enable accurate benchmark calibration for HTS campaigns and guide rational, structure-based optimization of new chemical entities targeting Human African Trypanosomiasis.

CYP3A4 DDI Risk Screening

Utilize the pyrrole-imidazole isomer, 1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole (CAS 170938-62-2), as a tool compound to establish assay conditions for CYP3A4 inhibition screening. Its documented IC50 of 5.0 µM in human liver microsomes (midazolam substrate) [3] serves as a defined data point for calibrating in vitro DDI risk assessment platforms and benchmarking new chemical entities for CYP3A4 liability.

Antimalarial SAR Optimization

Acquire the 1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole isomer (CAS 170938-62-2) as a core scaffold for synthesizing focused libraries of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives. This chemical class has been validated to possess nanomolar in vitro potency against P. falciparum [4], positioning this specific isomer as a key starting point for exploring substituent effects on antimalarial efficacy and selectivity.

Quinazoline Anticancer Lead Discovery

Leverage the quinazoline isomer, 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine; hydrochloride, as a starting material for synthesizing novel 2-aryl-4-anilinoquinazoline derivatives. The scaffold is a validated privileged structure in kinase inhibitor discovery [5], and this specific compound demonstrates baseline antiproliferative activity (IC50 = 2.8 µM in HCT-116) , providing a benchmark for initial SAR studies in oncology programs targeting solid tumors.

Application
Selection Property
Validation Focus
TbPTR1 inhibitor screening studies
Benzimidazole isomer; reported target-binding affinity
Comparator-response and structure-based design review
CYP3A4 inhibition screening
Pyrrole-imidazole isomer; reported CYP3A4 affinity context
In vitro DDI assay calibration review
Antimalarial lead optimization
Class-level nanomolar activity context
SAR and selectivity screening review
Quinazoline anticancer lead discovery
Reported antiproliferative activity context
Cell-viability endpoint and scaffold SAR review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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